molecular formula C7H7N3OS B1343030 2,6-Diamino-4-hydroxybenzothiazole

2,6-Diamino-4-hydroxybenzothiazole

Cat. No.: B1343030
M. Wt: 181.22 g/mol
InChI Key: PBFBOFHTLTYOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-4-hydroxybenzothiazole is a chemical compound based on the benzothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Benzothiazole derivatives are recognized as multitarget agents with a broad spectrum of biological activity . The 2-aminothiazole core, in particular, has emerged as a privileged structure in the development of novel therapeutic agents and is a fundamental component of several clinically applied drugs . This specific derivative, featuring both amino and hydroxy functional groups, offers researchers a versatile building block for structural modification and the synthesis of novel compounds. The benzothiazole scaffold is known to be a key structural feature in compounds investigated for their potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, and others . Furthermore, benzothiazole-based compounds have demonstrated efficacy as inhibitors for targets like bacterial DNA gyrase and topoisomerase IV, making them promising leads in the pursuit of new antibacterial agents to address antimicrobial resistance . Beyond oncology and infectious diseases, this class of compounds has also shown potential in central nervous system research, with some derivatives exhibiting neurological effects and others being explored as tools for studying protein aggregation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

2,6-diamino-1,3-benzothiazol-4-ol

InChI

InChI=1S/C7H7N3OS/c8-3-1-4(11)6-5(2-3)12-7(9)10-6/h1-2,11H,8H2,(H2,9,10)

InChI Key

PBFBOFHTLTYOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1O)N=C(S2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name (CAS No.) Molecular Formula Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors XLogP3 Topological Polar Surface Area (Ų) Structural Notes
2,6-Diamino-4-hydroxybenzothiazole C₇H₇N₃OS 181.21 3 (2 NH₂, 1 OH) 4 (N, O) ~0.5 ~90 Hydroxyl group enhances polarity
Benzo[1,2-d:5,4-d']bisthiazole-2,6-diamine (2789-24-4) C₈H₆N₄S₂ 222.29 2 (NH₂) 4 (N) 1.2 108 Bisthiazole fused ring system
(±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (N/A) C₇H₁₁N₃S 169.25 2 (NH₂) 3 (N) ~0.1 75 Saturated cyclohexane ring
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (106092-11-9) C₇H₁₁N₃S 169.25 2 (NH₂) 3 (N) ~0.3 75 Structural isomer of tetrahydro derivative

Key Observations :

  • Polarity: The hydroxyl group in this compound increases its polarity (lower XLogP3 and higher polar surface area) compared to amino-substituted analogs like Benzo[1,2-d:5,4-d']bisthiazole-2,6-diamine, which has higher lipophilicity (XLogP3 = 1.2) .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 2,6-Diamino-4-hydroxybenzothiazole derivatives?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., diazotization at 0–5°C ), solvent selection (e.g., DMSO for reflux ), and reaction duration (e.g., 18-hour reflux for cyclization ). Purification via recrystallization (water-ethanol mixtures) improves yield and purity. Monitor intermediates using TLC and confirm final products via melting point analysis .

Q. Which spectroscopic methods are most reliable for characterizing structural features of this compound derivatives?

  • Methodological Answer : Combine elemental analysis (C, H, N, S quantification) with FT-IR (to identify –NH₂ and –OH stretches ), UV-Vis (for π→π* transitions in azo compounds ), and 1^1H-NMR (to confirm substituent positions and hydrogen environments ). Cross-validate results with mass spectrometry for molecular ion confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid prolonged storage due to degradation risks . Store under inert gas at 2–8°C . Dispose of waste via certified hazardous material protocols, adhering to local regulations .

Q. How can reaction yields for benzothiazole derivatives be systematically improved?

  • Methodological Answer : Vary stoichiometry (e.g., excess hydrazide for cyclization ), solvent polarity (e.g., DMSO for high-temperature reactions ), and catalyst use. Document yields (e.g., 65% in hydrazide cyclization ) and optimize via iterative trials.

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

  • Methodological Answer : Use software like AutoDock Vina to model interactions between derivatives and target proteins (e.g., fungal enzymes ). Validate docking poses with in vitro assays (e.g., antifungal MIC tests) and correlate binding affinity (ΔG values) with experimental efficacy .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data during structural analysis?

  • Methodological Answer : Cross-check NMR/IR data with computational predictions (e.g., DFT calculations for vibrational modes). Reassess purity via HPLC and consider tautomeric equilibria (e.g., keto-enol shifts in hydroxy-substituted derivatives ). Replicate synthesis under controlled conditions to isolate variables .

Q. How do structural modifications influence the biological efficacy of benzothiazole derivatives?

  • Methodological Answer : Compare substituent effects (e.g., electron-withdrawing groups on antifungal activity ). Synthesize analogs (e.g., methoxy vs. hydroxy substitutions) and tabulate bioactivity data (IC₅₀, MIC) to establish structure-activity relationships (SAR) .

Q. What are best practices for determining acidity constants (pKa) in benzothiazole-based azo compounds?

  • Methodological Answer : Perform UV-Vis titration in buffered solutions (pH 2–12) to monitor absorbance shifts. Calculate pKa via Henderson-Hasselbalch plots, accounting for both carboxylic and phenolic protons (e.g., dual-proton systems in azo benzoic acids ). Validate with potentiometric methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.